molecular formula C12H9ClN2O3 B2777197 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 1286713-47-0

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No. B2777197
M. Wt: 264.67
InChI Key: CTBMKRPOEXOPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenylacetic acid is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . It is also known by other names such as 2-4-chlorophenyl acetic acid, 4-chlorobenzeneacetic acid, p-chlorophenylacetic acid, and benzeneacetic acid .


Molecular Structure Analysis

The molecular structure of 4-Chlorophenylacetic acid consists of a benzene ring attached to a carboxylic acid group and a chlorine atom . The InChI Key for this compound is CDPKJZJVTHSESZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Chlorophenylacetic acid is a white to cream-colored powder with a melting point of 103°C to 107°C . It is soluble in water, ethanol, acetone, and diethyl ether .

Scientific Research Applications

Environmental Applications and Wastewater Treatment

  • Wastewater Treatment : Research has shown that a variety of compounds, including chlorophenyl and pyrimidinyl derivatives, are significant in the context of wastewater treatment. These compounds have been found in high strength wastewaters from the pesticide production industry and can be treated effectively using biological processes and granular activated carbon. This combination has shown to remove 80-90% of such compounds, potentially creating high-quality effluent suitable for discharge or reuse (Goodwin et al., 2018).

Agricultural and Environmental Impact

  • Herbicide Application and Toxicity : Studies have assessed the global trends and gaps in research on the toxicity of 2,4-D, a herbicide with a chlorophenyl component, highlighting its widespread use and the potential environmental impact. The review emphasized the need for further research on its toxicology and mutagenicity to better understand its effects on human health and ecosystems (Zuanazzi et al., 2020).

Microbial Degradation and Environmental Remediation

  • Microbial Biodegradation : The role of microorganisms in degrading herbicides based on chlorophenyl derivatives, such as 2,4-D, has been reviewed. The study highlights the importance of microbial processes in mitigating environmental pollution by breaking down these compounds into less harmful substances, thus protecting public health and the environment (Magnoli et al., 2020).

Chemical Interaction and Molecular Studies

  • Molecular Interactions and Tautomeric Equilibria : Research into the tautomeric equilibria of nucleic acid bases and the effects of molecular interactions has provided insights into the stability and behavior of compounds under different environmental conditions. Such studies have implications for understanding the chemical nature and applications of chlorophenyl and pyrimidinyl derivatives at a molecular level (Person et al., 1989).

Safety And Hazards

While specific safety and hazard information for “2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid” is not available, related compounds like 4-Chlorophenylacetic acid are classified as Acute toxicity, Oral (Category 4), H302, which means they are harmful if swallowed .

properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c13-9-3-1-8(2-4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBMKRPOEXOPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid

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